molecular formula C23H23N5O4 B2529977 Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate CAS No. 878452-10-9

Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate

Cat. No.: B2529977
CAS No.: 878452-10-9
M. Wt: 433.468
InChI Key: AQTWGVDVSKIHID-UHFFFAOYSA-N
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Description

Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate is a complex organic compound with a unique structure that makes it valuable in various scientific research fields. This compound is characterized by its purine base, which is a common structure in many biologically active molecules, including nucleotides and certain alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with benzyl bromide in the presence of a base such as potassium carbonate. This is followed by the introduction of the 3-methylanilino group through a nucleophilic substitution reaction. The final step involves esterification with acetic anhydride to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base allows it to mimic natural nucleotides, potentially inhibiting or modulating the activity of enzymes involved in nucleotide metabolism. This can lead to various biological effects, including the inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Caffeine: A methylxanthine with a purine base, known for its stimulant effects.

    Theophylline: Another methylxanthine, used in the treatment of respiratory diseases.

Uniqueness

Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike adenosine, caffeine, and theophylline, this compound has a benzyl group and a methylanilino group, which can enhance its interactions with certain biological targets and increase its potential as a therapeutic agent.

Properties

CAS No.

878452-10-9

Molecular Formula

C23H23N5O4

Molecular Weight

433.468

IUPAC Name

benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate

InChI

InChI=1S/C23H23N5O4/c1-15-8-7-11-17(12-15)24-22-25-20-19(21(30)27(3)23(31)26(20)2)28(22)13-18(29)32-14-16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3,(H,24,25)

InChI Key

AQTWGVDVSKIHID-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC2=NC3=C(N2CC(=O)OCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C

solubility

not available

Origin of Product

United States

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